molecular formula C13H7ClF3NO B7638222 N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

货号 B7638222
分子量: 285.65 g/mol
InChI 键: LRGTUPFPLYPKRZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide, also known as CFTR modulator VX-809, is a small molecule drug that has been developed to treat cystic fibrosis (CF). CF is a genetic disease that affects the lungs, pancreas, and other organs, causing chronic respiratory infections and digestive problems. VX-809 is designed to correct the underlying defect in CF, which is a malfunctioning protein called cystic fibrosis transmembrane conductance regulator (CFTR).

作用机制

VX-809 works by binding to the defective N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide protein and helping it to fold correctly and reach the cell surface. This allows the protein to function properly and regulate the movement of salt and water in and out of cells. By correcting the underlying defect in CF, VX-809 has the potential to improve lung function and reduce respiratory symptoms in CF patients.
Biochemical and Physiological Effects:
VX-809 has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to increased chloride transport and improved airway hydration. This results in improved lung function and reduced respiratory symptoms, such as coughing and shortness of breath. VX-809 has also been shown to reduce the frequency of pulmonary exacerbations and improve quality of life in CF patients.

实验室实验的优点和局限性

VX-809 has several advantages for use in laboratory experiments, including its high potency and specificity for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation, as well as its well-established safety profile. However, the drug has some limitations, such as its limited efficacy in patients with certain N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and its potential for drug-drug interactions with other medications.

未来方向

There are several potential future directions for research on VX-809 and other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators. These include:
1. Development of new N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators with improved efficacy and safety profiles.
2. Investigation of the long-term effects of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulator therapy on lung function and quality of life in CF patients.
3. Exploration of the potential use of N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators in other diseases, such as chronic obstructive pulmonary disease (COPD) and bronchiectasis.
4. Identification of new biomarkers for N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulation that can be used to monitor treatment response and disease progression.
5. Development of personalized treatment strategies for CF patients based on their specific N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide mutations and disease severity.

合成方法

The synthesis of VX-809 involves several steps, including the formation of key intermediates and the coupling of these intermediates to form the final product. The process starts with the reaction of 3-chloro-2-fluoroaniline with 2,4-difluorobenzoyl chloride to produce N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide. This compound is then purified and formulated into a suitable dosage form for clinical use.

科学研究应用

VX-809 has been extensively studied in preclinical and clinical trials to evaluate its efficacy and safety in treating CF. The drug has been shown to improve N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide function in patients with specific mutations in the N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide gene, leading to improved lung function and reduced respiratory symptoms. VX-809 has also been studied in combination with other N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide modulators, such as ivacaftor, to further enhance its therapeutic effects.

属性

IUPAC Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO/c14-9-2-1-3-11(12(9)17)18-13(19)8-5-4-7(15)6-10(8)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGTUPFPLYPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)NC(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-fluorophenyl)-2,4-difluorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。